An In-depth Technical Guide to (5,5-Dimethyl-2-oxo-tetrahydro-furan-3-yl)-acetic acid (CAS No. 412298-86-3)
An In-depth Technical Guide to (5,5-Dimethyl-2-oxo-tetrahydro-furan-3-yl)-acetic acid (CAS No. 412298-86-3)
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Chemistry and Potential of a Substituted γ-Butyrolactone
(5,5-Dimethyl-2-oxo-tetrahydro-furan-3-yl)-acetic acid, a substituted γ-butyrolactone, represents a class of heterocyclic compounds that are of significant interest in medicinal chemistry and drug discovery. The γ-butyrolactone scaffold is a privileged structure found in a variety of natural products and clinically approved drugs, exhibiting a broad spectrum of biological activities.[1] This guide provides a comprehensive technical overview of (5,5-Dimethyl-2-oxo-tetrahydro-furan-3-yl)-acetic acid, from its synthesis and characterization to its potential biological significance and safe handling.
Chemical Identity and Physicochemical Properties
(5,5-Dimethyl-2-oxo-tetrahydro-furan-3-yl)-acetic acid is a chiral molecule with a molecular formula of C₈H₁₂O₄ and a molecular weight of 172.18 g/mol .[2]
| Property | Value | Source |
| CAS Number | 412298-86-3 | [2][3][4][5] |
| Molecular Formula | C₈H₁₂O₄ | [2] |
| Molecular Weight | 172.18 g/mol | [1][2] |
| Melting Point | 132.1-133.8 °C | [6] |
| Appearance | Solid (predicted) | |
| Solubility | Data not available | |
| pKa | Data not available |
Synthesis and Manufacturing
A key synthetic route to (5,5-Dimethyl-2-oxo-tetrahydro-furan-3-yl)-acetic acid is through a continuous-flow photosensitized addition of alcohols to renewable platform fumaric and itaconic acids.[6] This method offers advantages in terms of scalability and safety.[7][8][9]
Conceptual Synthesis Workflow
Caption: Conceptual workflow for the continuous-flow synthesis.
Detailed Experimental Protocol: Continuous-Flow Photosensitized Synthesis
This protocol is adapted from the principles described by Gérardy et al. (2017) and represents a general methodology. Researchers should consult the original literature for specific operational parameters.[6]
Materials:
-
Itaconic acid
-
Isopropanol (reagent and solvent grade)
-
Photosensitizer (e.g., 2,4,6-trimethylbenzophenone)
-
Continuous-flow photoreactor system with a gas-liquid module, a micro- or mesofluidic reactor, a UV light source, and a back-pressure regulator.
Procedure:
-
Solution Preparation: Prepare a solution of itaconic acid and the photosensitizer in isopropanol. The concentrations will be dependent on the specific reactor volume and desired stoichiometry.
-
System Setup: Prime the continuous-flow reactor system with isopropanol. Set the desired temperature and flow rates for the reactant solution.
-
Reaction Initiation: Pump the reactant solution through the photoreactor. Irradiate the reactor with the UV light source to initiate the photochemical reaction.
-
Reaction Monitoring: The reaction progress can be monitored in-line using techniques such as NMR or offline by collecting samples at the reactor outlet and analyzing them by HPLC or GC-MS.
-
Work-up and Purification: The effluent from the reactor is collected. The solvent (isopropanol) is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield pure (5,5-Dimethyl-2-oxo-tetrahydro-furan-3-yl)-acetic acid.
Spectroscopic and Analytical Characterization
Accurate characterization of (5,5-Dimethyl-2-oxo-tetrahydro-furan-3-yl)-acetic acid is crucial for its identification and quality control.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The following NMR data were reported by Gérardy et al. (2017) for the compound dissolved in DMSO-d₆.[6]
¹H NMR (400 MHz, DMSO-d₆):
-
δ 3.20 – 3.10 (m, 1H)
-
δ 2.62 (dd, J = 17.1, 4.4 Hz, 1H)
-
δ 2.54 – 2.45 (m, 1H)
-
δ 2.31 – 2.21 (m, 1H)
-
δ 1.84 (t, J = 12.0 Hz, 1H)
-
δ 1.39 (s, 3H)
-
δ 1.33 (s, 3H)
¹³C NMR (100.6 MHz, DMSO-d₆):
-
δ 177.2
-
δ 172.5
-
δ 82.2
-
δ 39.8
-
δ 36.7
-
δ 34.0
-
δ 28.4
-
δ 26.6
Infrared (IR) Spectroscopy
The IR spectrum shows characteristic absorptions for the carbonyl groups of the lactone and the carboxylic acid, as well as C-H and O-H stretching vibrations.
-
ν_max (neat): 2980, 2935, 1728, 1707 cm⁻¹[6]
Mass Spectrometry
High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, confirming the elemental composition.
-
ESI HRMS m/z [M-H]⁻: Calculated for C₈H₁₁O₄⁻: 171.0652; Found: 171.0653[6]
Analytical Methods for Quality Control
Illustrative HPLC Method Development Workflow:
Caption: Workflow for HPLC method development and validation.
Biological Activity and Potential Applications
The biological activity of (5,5-Dimethyl-2-oxo-tetrahydro-furan-3-yl)-acetic acid has not been extensively reported. However, the γ-butyrolactone and furanone cores are present in numerous biologically active compounds, suggesting potential areas for investigation.
-
Antimicrobial and Antifungal Activity: Furanone derivatives have shown promise in preventing biofilm formation by pathogenic bacteria.[4] Some furan-based compounds also exhibit antifungal properties.[10]
-
Anti-inflammatory Effects: Certain furan derivatives have demonstrated anti-inflammatory properties in both in-vitro and in-vivo studies.[2]
-
Anticancer Potential: Lactones are found in a number of natural products with antitumor activities.[11]
-
Neurological Activity: The parent γ-butyrolactone (GBL) is a prodrug of gamma-hydroxybutyric acid (GHB), a neurotransmitter and central nervous system depressant.[1] While the substitutions on the target molecule significantly alter its properties, exploring its potential neurological effects could be a research avenue.
It is important to note that these are potential areas of investigation based on the activities of structurally related compounds. Rigorous biological screening is required to determine the specific activities of (5,5-Dimethyl-2-oxo-tetrahydro-furan-3-yl)-acetic acid.
Safety and Handling
As a research chemical with limited toxicological data, (5,5-Dimethyl-2-oxo-tetrahydro-furan-3-yl)-acetic acid should be handled with care, following standard laboratory safety protocols.
General Handling Precautions:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[12]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[12][13]
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.[14]
-
Wash hands thoroughly after handling.[14]
Storage:
-
Store in a tightly closed container in a cool, dry place.
-
Keep away from incompatible materials such as strong oxidizing agents.
Spill and Disposal:
-
In case of a spill, absorb with an inert material and place in a suitable container for disposal.
-
Dispose of waste in accordance with local, state, and federal regulations.
Emergency Procedures:
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[14]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists.[14]
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[14]
Conclusion and Future Directions
(5,5-Dimethyl-2-oxo-tetrahydro-furan-3-yl)-acetic acid is a readily synthesizable compound with a chemical scaffold that suggests potential for biological activity. The availability of a continuous-flow synthesis method opens the door for its efficient and scalable production, facilitating further research. Future investigations should focus on a thorough evaluation of its pharmacological profile, including antimicrobial, anti-inflammatory, and anticancer activities. Furthermore, the development and validation of robust analytical methods will be crucial for its quality control in research and potential future applications. As with any novel chemical entity, a comprehensive toxicological assessment is necessary to fully understand its safety profile. This technical guide serves as a foundational resource for researchers embarking on the study of this intriguing molecule.
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